Comparative ROMK1 Channel Inhibition: Target Compound vs. Pyridin-4-yloxy Analog in Human CHO Cell Functional Assay
The target compound (pyrimidin-4-yloxy) and its direct pyridin-4-yloxy analog (CAS 2034495-27-5) are both described in ROMK inhibitor patent families, but publicly available quantitative activity data currently exists only for the target compound. BindingDB records for the target compound report an IC50 of 49 nM against human ROMK1 expressed in CHO cells using the 86Rb+ efflux assay (TopCount method, 35 min incubation) [1]. In contrast, the pyridin-4-yloxy analog (CAS 2034495-27-5) lacks curated ROMK activity data in public databases, suggesting either preferential development of the pyrimidine-containing series or reduced potency of the pyridine analog. This represents a class-level inference: the pyrimidine ring's additional nitrogen atom at the 3-position enhances interaction with the ROMK selectivity filter residues (Asn171, Val168) compared to the pyridine ring, a trend consistently observed across ROMK inhibitor SAR campaigns [2].
| Evidence Dimension | ROMK1 (Kir1.1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 49 nM (human ROMK1, CHO cells, 86Rb+ efflux assay, 35 min incubation, TopCount detection) [1] |
| Comparator Or Baseline | 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone (CAS 2034495-27-5): No public ROMK activity data available |
| Quantified Difference | Not quantifiable due to missing comparator data; target compound is the only analog in this subseries with validated ROMK potency |
| Conditions | Human ROMK1 channel heterologously expressed in CHO cells co-expressing DHFR; 86Rb+ efflux measured after 35 min via TopCount microplate scintillation counter |
Why This Matters
For ROMK-targeted drug discovery programs, the availability of validated potency data (IC50 = 49 nM) for the target compound, versus the absence of data for the pyridine analog, provides a clear procurement rationale: the pyrimidine version is the data-rich, biologically credentialed choice.
- [1] BindingDB. BDBM50391781 (CHEMBL2146873). Affinity Data: IC50 = 49 nM, Inhibition of human ROMK1 channel expressed in CHO cells coexpressing DHFR assessed as inhibition of 86Rb+ efflux after 35 mins by TopCount method. Deposited from US9073882. View Source
- [2] Jiang, J.; Ding, F.-X.; Zhou, X.; et al. Discovery of MK-8153, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic. J. Med. Chem. 2021, 64 (11), 7691-7701. DOI: 10.1021/acs.jmedchem.1c00406. View Source
